

Technical Support Center: Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl propionate*

Cat. No.: *B165908*

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected peaks in the NMR spectrum of **butyl propionate**.

Troubleshooting Guide: Unexpected Peaks in Butyl Propionate ^1H NMR Spectrum

Question 1: I see extra peaks in the ^1H NMR spectrum of my synthesized **butyl propionate**. What are the likely impurities?

Answer: Unexpected peaks in the ^1H NMR spectrum of **butyl propionate**, synthesized via Fischer esterification of butanol and propionic acid, are most commonly due to residual starting materials or common laboratory contaminants.

The primary impurities to consider are:

- n-Butanol: The alcohol starting material.
- Propionic Acid: The carboxylic acid starting material.
- Water: Can be present in the sample or the NMR solvent.
- NMR Solvent Residual Peaks: Deuterated solvents are never 100% pure and will show characteristic peaks.[\[1\]](#)

- Other Solvents: Trace amounts of solvents used during the workup (e.g., diethyl ether, ethyl acetate) may be present.

One study on the synthesis of **butyl propionate** noted that within their experimental range, no side reactions were observed, suggesting that byproducts are less likely impurities compared to unreacted starting materials.[\[2\]](#)

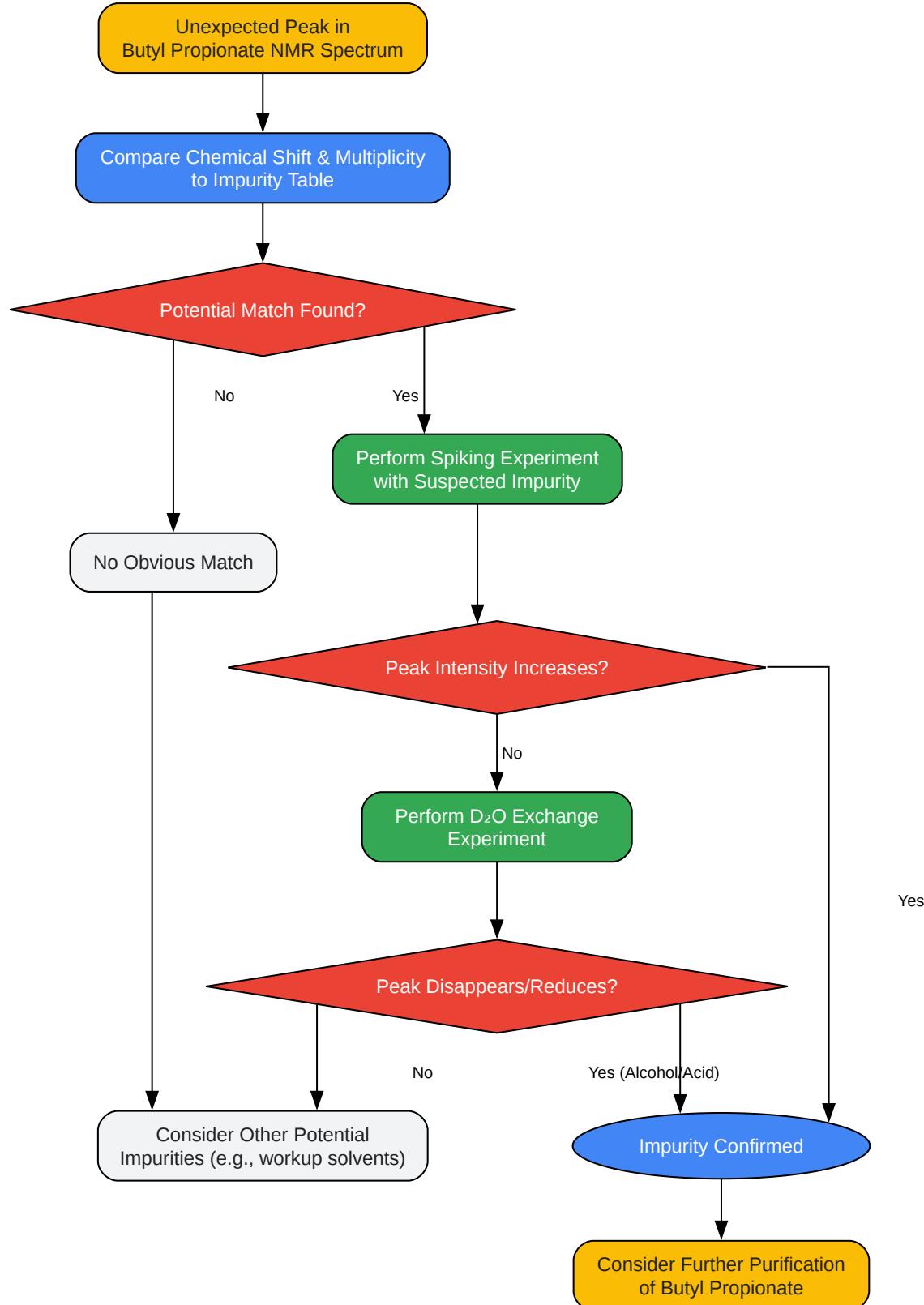
Question 2: What are the expected ^1H NMR chemical shifts for **butyl propionate** and its common impurities?

Answer: The following table summarizes the approximate ^1H NMR chemical shifts for **butyl propionate** and potential impurities. Note that chemical shifts can be influenced by the solvent, concentration, and temperature.

Compound	Protons	Chemical Shift (ppm)	Multiplicity
Butyl Propionate	CH ₃ (butyl)	0.99	Triplet
CH ₂ (butyl, adjacent to CH ₃)	1.38		Multiplet
CH ₂ (butyl, adjacent to O)	4.06		Triplet
CH ₃ (propionyl)	1.13		Triplet
CH ₂ (propionyl)	2.31		Quartet
n-Butanol	CH ₃	~0.9	Triplet
CH ₂ (adjacent to CH ₃)	~1.4		Multiplet
CH ₂ (adjacent to CH ₂ OH)	~1.5		Multiplet
CH ₂ (adjacent to OH)	~3.6		Triplet
OH	Variable (broad singlet)		Singlet
Propionic Acid	CH ₃	~1.16	Triplet
CH ₂	~2.38		Quartet
COOH	>10 (broad singlet)		Singlet
Water	H ₂ O	Variable (e.g., ~1.55 in CDCl ₃ , ~4.79 in D ₂ O)	Singlet
CDCl ₃ (residual)	CHCl ₃	7.26	Singlet
DMSO-d ₆ (residual)	(CD ₃) ₂ SO	2.50	Multiplet

Question 3: How can I confirm the identity of an unexpected peak?

Answer:


- Compare with the data table: Check if the chemical shift and multiplicity of the unknown peak match any of the common impurities listed in the table above.
- Spiking: Add a small amount of the suspected impurity (e.g., n-butanol) to your NMR sample and re-acquire the spectrum. If the peak in question increases in intensity, you have confirmed its identity.
- D₂O Exchange: If you suspect a peak is from an alcohol (-OH) or carboxylic acid (-COOH) proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton will disappear or significantly decrease in intensity.^{[3][4]}

Experimental Protocols

Protocol 1: Preparation of a **Butyl Propionate** NMR Sample

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of your purified **butyl propionate** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
- Transfer to NMR Tube:
 - Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
 - Ensure the height of the solution in the NMR tube is sufficient for analysis (typically around 4-5 cm).
- Acquisition:
 - Cap the NMR tube securely.
 - Insert the tube into the NMR spectrometer.
 - Follow the instrument-specific software instructions to acquire the ¹H NMR spectrum. Standard acquisition parameters for a ¹H spectrum are generally sufficient.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for identifying unexpected peaks in an NMR spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hmdb.ca [hmdb.ca]
- 2. jchr.org [jchr.org]
- 3. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Technical Support Center: Nuclear Magnetic Resonance (NMR) Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165908#interpreting-unexpected-peaks-in-butyl-propionate-nmr-spectrum>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com